1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Overview
Description
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the CAS Number: 42972-13-4 . It has a molecular weight of 206.16 . The IUPAC name for this compound is 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is1S/C9H6N2O4/c12-7-5-2-1-4 (9 (14)15)3-6 (5)8 (13)11-10-7/h1-3H, (H,10,12) (H,11,13) (H,14,15)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Green Chemistry and Synthesis
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid and its derivatives are widely used in green chemistry. For instance, they facilitate the synthesis of various compounds under environmentally friendly conditions. Kumar et al. (2014) demonstrated the green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles, employing Knoevenagel condensation followed by alkylation (Kumar et al., 2014). Similarly, Habibi and Marvi (2007) reported the synthesis of different 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamide and -carbothioamide derivatives using montmorillonite KSF clay as a catalyst, showcasing an eco-friendly method (Habibi & Marvi, 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid have shown potential. Türkeş et al. (2022) highlighted the use of N-substituted phthalazine sulfonamide derivatives as non-classical aldose reductase inhibitors, which are significant in the treatment of chronic complications related to diabetes (Türkeş et al., 2022).
Catalysis and Chemical Reactions
This compound plays a crucial role in various catalytic and chemical reactions. For example, the synthesis of novel dihydrophthalazine-1,4-diones through a one-pot, three-component green synthesis method, using L-proline as a catalyst, was developed by Suman et al. (2017) (Suman et al., 2017). This showcases its utility in facilitating complex chemical reactions in a more efficient manner.
Development of Analytical Methods
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is also instrumental in developing new analytical methods. Nickerl, Senkovska, and Kaskel (2015) introduced an optical sensor material for detecting oxidative agents using a modified UiO-66 structure, demonstrating the compound's utility in analytical chemistry (Nickerl, Senkovska, & Kaskel, 2015).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJJBDOKNNGQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309138 | |
Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
CAS RN |
42972-13-4 | |
Record name | 42972-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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